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Compound of Interest

Compound Name: (3R)-3,5-Dimethylmorpholine

Cat. No.: B13321966

Get Quote

Application Note: Experimental Setup for
(3R)-3,5-Dimethylmorpholine
Part 1: Executive Summary & Stereochemical
Definition[2][4]
(3R)-3,5-Dimethylmorpholine is a sterically hindered, chiral secondary amine widely used in

drug discovery (e.g., mTOR inhibitors like PQR626) to modulate metabolic stability, solubility,

and target selectivity. Its twin methyl groups create a "conformationally locked" chair structure,

restricting the vector of the nitrogen lone pair and increasing selectivity compared to

unsubstituted morpholine.[3][4]

Critical Stereochemical Distinction
Before experimentation, verify the specific isomer required.[3][4] The nomenclature "(3R)" is

ambiguous without the second stereocenter definition:
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Isomer
Designation

Configuration
Stereochemist
ry

Physical State
(Free Base)

Key
Characteristic

(3R,5R)-trans
trans-3,5-

dimethyl

Chiral (

symmetric)

Liquid / Low-

melting Solid

Target for

asymmetric

synthesis.

Enforces specific

vector.[1][2]

(3R,5S)-cis cis-3,5-dimethyl Meso (Achiral)
Liquid (bp

~151°C)

Thermodynamica

lly preferred.[1]

[2][3] Often used

as a racemate

substitute.[2][3]

[4]

(3S,5S)-trans
trans-3,5-

dimethyl

Chiral

(Enantiomer of

3R,5R)

Liquid / Low-

melting Solid

Distinguishable

only by chiral

HPLC/SFC.[1][2]

[3]

Note: This guide focuses on the (3R,5R)-trans isomer, as it represents the chiral building block

requiring strict handling to prevent racemization or confusion with the meso form.

Part 2: Material Handling & Safety[2]
Physical Properties[2][3][5][6][7][8][9]

Basicity: pKa

9.0–9.5 (Predicted).[1][2][3][4] The methyl groups increase electron density via induction (+I)
but hinder solvation of the conjugate acid.[3][4]
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Nucleophilicity: Significantly lower than morpholine due to steric bulk flanking the nitrogen.[3]

[4]

Volatility: Moderate (bp ~151°C).[2][3][4] Significant evaporation can occur during high-

vacuum concentration.[2][3]

Storage & Stability
Hygroscopicity: The free base absorbs atmospheric CO₂ and moisture.[1][3][4] Store under

Nitrogen/Argon.[2][3][4]

Salt Forms: The Hydrochloride (HCl) or Oxalate salts are non-volatile, crystalline solids and

are recommended for long-term storage.[1][2][3]

Free-basing Protocol: Suspend salt in DCM; wash with 1N NaOH (x2); dry org.[3][4] phase

over Na₂SO₄; concentrate carefully (do not heat >40°C under vacuum).

Part 3: Core Reaction Protocols
Workflow Decision Tree

Substrate Class

Aryl/Heteroaryl
Electrophile

Alkyl Carbonyl
(Aldehyde/Ketone)

Is Aryl Activated?
(e.g., Cl-Pyridine, F-NO2-Ph)

Protocol C:
Reductive Amination

Protocol A:
SNAr Substitution

Yes (EWG present)

Protocol B:
Buchwald-Hartwig

No (Unactivated)

Add Lewis Acid
or Switch to Buchwald

Steric Failure?

Click to download full resolution via product page

Figure 1: Decision matrix for coupling (3R)-3,5-dimethylmorpholine based on electrophile

reactivity.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Chloropyrimidines, Chlorotriazines, Fluoronitrobenzenes.
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Due to steric hindrance, (3R)-3,5-dimethylmorpholine reacts 10–50x slower than morpholine.

[1][2] Standard conditions (EtOH, reflux) often fail.[3][4]

Reagents:

Solvent: DMSO or NMP (High dielectric constant is critical).[1][2][3][4]

Base: DIPEA (3.0 equiv) or K₂CO₃ (2.0 equiv).[3]

Temperature: 80°C – 120°C.[1][2][3][4]

Step-by-Step:

Dissolve the heteroaryl chloride (1.0 equiv) in DMSO (0.2 M concentration).[3][4]

Add (3R)-3,5-dimethylmorpholine (1.2 – 1.5 equiv).[2][3] Excess is required to drive

kinetics.[2][3]

Add DIPEA (3.0 equiv).[2][3][4]

Heat to 100°C for 4–16 hours. Monitor by LCMS.[2][3][4]

Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMSO.[3][4]

Troubleshooting: If conversion stalls <50%, add KF (1.0 equiv) or catalytic DMAP to activate

the electrophile.[3]

Protocol B: Buchwald-Hartwig Amination
Best for: Unactivated Aryl Bromides/Chlorides.[1][2]

The steric bulk of the 3,5-dimethyl groups makes Pd oxidative addition easy but amine

coordination/reductive elimination difficult.[2] Specialized ligands are mandatory.[2][3][4]

Recommended Catalyst Systems:

Primary Choice:RuPhos or BrettPhos Pd G3/G4 precatalysts.[1][3] (RuPhos is specifically

optimized for secondary amines).[3][4]
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Base: NaOtBu (Strong) or Cs₂CO₃ (Weak, if functional group sensitive).[3]

Solvent: Toluene or 1,4-Dioxane (anhydrous).[1][2][3]

Step-by-Step:

Charge reaction vial with Aryl Bromide (1.0 equiv), (3R)-3,5-dimethylmorpholine (1.2

equiv), and NaOtBu (1.5 equiv).[2][3]

Add RuPhos Pd G4 (2–5 mol%).

Evacuate and backfill with Nitrogen (x3).[2][3][4]

Add anhydrous Toluene (0.2 M) via syringe.[2][3][4]

Heat to 100°C for 2–12 hours.

Self-Validation: If significant de-halogenation (reduction of Ar-Br to Ar-H) is observed, switch

to BrettPhos and lower temperature to 80°C.

Protocol C: Reductive Amination
Best for: Aldehydes and Ketones.[1][3]

Direct condensation is slow due to sterics.[2][3][4] Pre-activation with a Lewis Acid is often

required to form the iminium species.[3][4]

Reagents:

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄).[3]

Reductant: NaBH(OAc)₃ (mild) or NaBH₃CN (if acid stable).[3]

Step-by-Step:

Combine Ketone/Aldehyde (1.0 equiv) and (3R)-3,5-dimethylmorpholine (1.2 equiv) in neat

Ti(OiPr)₄ (2.0 equiv).[2][3]
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Stir at ambient temperature (or 40°C for ketones) for 2–6 hours. Visually check for viscosity

change.[2][3]

Dilute with dry THF or DCE (0.5 M).

Add NaBH(OAc)₃ (2.0 equiv) in one portion.[3][4]

Stir 16 hours.

Quench: Add saturated aqueous NaHCO₃ carefully (Ti salts will precipitate). Dilute with

EtOAc, filter through Celite, then separate layers.[3][4]

Part 4: Purification & Analytical Validation[2]
Chromatographic Separation
The (3R,5R) and (3S,5S) enantiomers are difficult to separate on silica. Use Chiral SFC

(Supercritical Fluid Chromatography) for enantiopurity checks.[3][4]

Table 1: Recommended Chiral SFC Conditions

Parameter Condition Set A (General) Condition Set B (Difficult)

Column Chiralpak AD-H or OD-H Chiralcel OJ-H or IG

Co-Solvent
15-25% MeOH (with 0.1%

DEA)
20% IPA (with 0.1% NH₄OH)

Back Pressure 120 bar 150 bar

Detection UV (210/254 nm) UV / MS

NMR Interpretation
1H NMR (CDCl₃): The methyl doublets are diagnostic.[2][3][4]

cis (meso): Methyls appear as a single doublet at

ppm.[2][3][4]
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trans (chiral): Methyls are chemically equivalent (C2 symmetry) but the ring protons show

distinct coupling constants (

) due to the fixed diaxial vs diequatorial orientation.[3][4]

N-CH Proton: In the trans isomer, the methine protons at C3/C5 often shift downfield

compared to the cis isomer due to anisotropic effects of the ring conformation.[3][4]

Part 5: References
PQR626 Synthesis & Structure: Title: "Discovery of PQR626, a Potent, Orally Available, and

Brain-Penetrant mTOR Inhibitor" Source:[2]J. Med.[2][3][4] Chem., 2020.[3][4] URL:[Link]

(Validates the use of 3,5-dimethylmorpholine in kinase inhibitors and SNAr conditions).[1]

Buchwald-Hartwig Coupling of Hindered Amines: Title: "A Simple and Reliable Method for the

Pd-Catalyzed Arylation of Amines" Source:J. Am. Chem. Soc., 2008 (RuPhos development).

[2][3][4] URL:[Link][3]

Reductive Amination with Ti(OiPr)4: Title: "Titanium(IV) Isopropoxide as a Mild and Efficient

Catalyst for Reductive Amination" Source:J. Org.[2][3][4] Chem., 1990.[3][4] URL:[Link][3]

Nucleophilicity Scales (Mayr): Title: "Nucleophilicities of Primary and Secondary Amines in

Water" Source:Org.[2][3][4] Biomol. Chem., 2007.[3][4] URL:[Link] (Provides theoretical

grounding for the reduced reactivity of 3,5-substituted morpholines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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